[2-(3-Bromophenyl)ethyl](dimethyl)sulfanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)ethylsulfanium bromide: is a chemical compound that belongs to the class of sulfonium salts It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further bonded to a dimethylsulfanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)ethylsulfanium bromide typically involves the reaction of 3-bromophenylethyl bromide with dimethyl sulfide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The general reaction scheme can be represented as follows: \ \text{3-Bromophenylethyl bromide} + \text{Dimethyl sulfide} \rightarrow \text{[2-(3-Bromophenyl)ethylsulfanium bromide} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)ethylsulfanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(3-Bromophenyl)ethylsulfanium bromide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways.
Medicine: In medicine, 2-(3-Bromophenyl)ethylsulfanium bromide may be explored for its potential therapeutic properties. Research is ongoing to investigate its effects on various biological pathways and its potential as a drug candidate.
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)ethylsulfanium bromide involves its interaction with molecular targets such as enzymes and receptors. The sulfonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromophenyl group may enhance the compound’s binding affinity to specific targets, thereby increasing its potency.
Comparison with Similar Compounds
- 2-(3-Chlorophenyl)ethylsulfanium chloride
- 2-(3-Iodophenyl)ethylsulfanium iodide
- 2-(3-Fluorophenyl)ethylsulfanium fluoride
Comparison: Compared to its analogs, 2-(3-Bromophenyl)ethylsulfanium bromide exhibits unique reactivity due to the presence of the bromine atom. Bromine’s intermediate reactivity between chlorine and iodine allows for a balance of stability and reactivity, making this compound particularly useful in various chemical reactions and applications.
Properties
CAS No. |
55685-92-2 |
---|---|
Molecular Formula |
C10H14Br2S |
Molecular Weight |
326.09 g/mol |
IUPAC Name |
2-(3-bromophenyl)ethyl-dimethylsulfanium;bromide |
InChI |
InChI=1S/C10H14BrS.BrH/c1-12(2)7-6-9-4-3-5-10(11)8-9;/h3-5,8H,6-7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
BVXZRLPKFJNQGT-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)CCC1=CC(=CC=C1)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.